ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a tetrahydrothieno[2,3-c]pyridine derivative featuring a sulfamoylbenzamido substituent and a bis(2-methoxyethyl) group. Its molecular complexity arises from the fused thienopyridine core, tetramethyl substituents on the cyclohexane ring, and a sulfonamide-linked aromatic system. The ethyl ester at position 3 enhances solubility, while the bis(2-methoxyethyl) group may improve bioavailability by modulating lipophilicity . High-resolution mass spectrometry (HRMS) data for analogous compounds, such as C25H21F3N4O3S2 ([M+H]⁺: m/z 547.1085), highlight precision in synthetic validation . Structural elucidation via NMR (e.g., δ 122.8–19.2 ppm for key protons and carbons) confirms regioselective functionalization .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O7S2/c1-8-37-25(32)21-20-17-26(2,3)29-27(4,5)22(20)38-24(21)28-23(31)18-9-11-19(12-10-18)39(33,34)30(13-15-35-6)14-16-36-7/h9-12,29H,8,13-17H2,1-7H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRFQMFJGRSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216419-32-7) is a complex organic compound exhibiting potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H40ClN3O7S2 |
| Molecular Weight | 618.2 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the thieno[2,3-c]pyridine ring and subsequent functionalization with sulfamoyl and benzamido groups. The detailed synthetic route is often proprietary but generally follows established protocols in organic synthesis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In one study, related compounds were screened against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that these compounds possess notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .
The proposed mechanism of action for compounds similar to this compound involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. This mechanism is critical for the development of new antibiotics targeting resistant strains.
Case Studies
- Antibacterial Efficacy : A study published in Molecules examined a series of sulfamoyl-containing compounds and their effectiveness against a panel of bacterial strains. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : Another research effort explored the antifungal properties of related compounds against Candida albicans and Aspergillus species. The findings indicated that these compounds could inhibit fungal growth effectively at low concentrations .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Core Structural Variations
The tetrahydrothieno[2,3-c]pyridine scaffold is shared with compounds like 6-(4-chlorobenzoyl)-2-(3-(3-(trifluoromethyl)benzoyl)thioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Compound 7b) . Key differences include:
- Substituent at Position 2 : The target compound features a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido group, whereas Compound 7b has a trifluoromethylbenzoyl-thioureido moiety.
- Ring Substituents: The 5,5,7,7-tetramethyl groups in the target compound introduce steric hindrance absent in non-methylated analogs.
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : Comparative NMR analysis (Figure 6 in ) reveals that chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between analogs, reflecting substituent-induced electronic perturbations. For example, the bis(2-methoxyethyl)sulfamoyl group in the target compound likely deshields protons in region A (δ ~3.5–4.0 ppm) due to electron-withdrawing effects .
- Solubility and Lipophilicity : The ethyl ester and methoxyethyl groups in the target compound enhance aqueous solubility compared to chlorobenzoyl or trifluoromethyl analogs, which exhibit higher logP values .
Data Tables
Table 1: Structural and Spectroscopic Comparison
Q & A
(Basic) What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Amide bond formation : Reacting sulfamoylbenzoyl chloride derivatives with amino-substituted tetrahydrothienopyridine precursors under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) with catalytic triethylamine .
- Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution, often requiring controlled anhydrous conditions to prevent hydrolysis .
- Optimization : Yields improve with slow addition of reagents (to minimize side reactions) and use of molecular sieves to scavenge moisture. For example, Mukhtar et al. achieved 68% yield for analogous compounds using acetic anhydride as both solvent and dehydrating agent .
(Basic) Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., tetrahydrothienopyridine ring conformation) and confirms bond lengths (mean C–C = 0.004 Å precision in related structures) .
- NMR spectroscopy : and NMR identify substituent environments. For example, the sulfamoyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1719 cm, sulfonamide S=O at ~1360 cm) .
Ambiguity mitigation : Use deuterated solvents to avoid overlapping peaks, and compare experimental data with computed spectra (DFT) for validation .
(Advanced) How can computational modeling predict reactivity and stability under varying conditions?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) map energy barriers for hydrolysis or thermal degradation. ICReDD’s workflow integrates these with experimental data to prioritize stable intermediates .
- Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF vs. acetonitrile) .
- AI-driven optimization : Machine learning models trained on reaction databases (e.g., USPTO) suggest optimal catalysts or temperatures, reducing trial-and-error experimentation .
(Advanced) How to resolve discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 298–333 K) detects conformational exchange in the tetrahydrothienopyridine ring, which may cause unexpected splitting .
- Impurity analysis : LC-MS identifies byproducts (e.g., hydrolyzed esters) that contribute extraneous signals. Federova et al. used HPLC with UV/Vis detection (254 nm) to isolate impurities in similar heterocycles .
- Cross-validation : Compare computed chemical shifts (via Gaussian09) with experimental data; deviations >2 ppm indicate potential misassignments .
(Advanced) What purification techniques isolate high-purity samples from structurally similar byproducts?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate compounds with minor substituent differences (e.g., methyl vs. ethyl groups) .
- Crystallization : Slow evaporation from ethanol/water mixtures produces single crystals for X-ray validation, avoiding solvate formation .
- Recrystallization solvents : Polar solvents (e.g., methanol) favor purification of sulfonamide derivatives due to differential solubility .
(Advanced) How to design kinetic studies for hydrolysis stability of ester/sulfamoyl groups?
Methodological Answer:
- pH-dependent assays : Monitor degradation via UV/Vis (e.g., loss of ester C=O absorbance at 240 nm) in buffered solutions (pH 1–13) at 37°C .
- Activation energy calculation : Use Arrhenius plots from HPLC-measured degradation rates at 25–60°C. For analogous esters, activation energies range 60–80 kJ/mol .
- Isotopic labeling : -labeling in ester groups tracks hydrolysis pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
